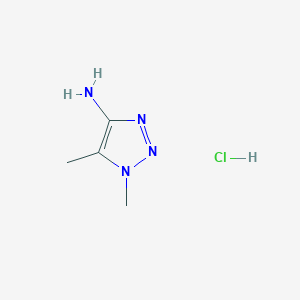

dimethyl-1H-1,2,3-triazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles enables it to act as linker units between two active molecules or as bioisostere of different functional groups . The triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids .Chemical Reactions Analysis

1,2,3-Triazoles have been synthesized via a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Physical And Chemical Properties Analysis

1,2,3-Triazoles are stable against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipolar-dipolar and π-stacking interactions have contributed to its enhanced biocompatibility .Scientific Research Applications

Medicinal Chemistry

Specific Scientific Field

Medicinal chemistry involves the design, synthesis, and evaluation of compounds for therapeutic purposes.

Application Summary

Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride has been investigated for its potential as a starting material in the synthesis of various drug compounds. For example, it serves as a precursor for antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Experimental Procedures

The synthesis of dimethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves reacting an appropriate amine with 1,2,3-triazole derivatives. The specific synthetic route may vary, but it often includes cyclization reactions or coupling reactions. Researchers optimize reaction conditions, solvent, and reagents to achieve high yields.

Results and Outcomes

Researchers have successfully obtained dimethyl-1H-1,2,3-triazol-4-amine hydrochloride, which serves as a valuable intermediate in the synthesis of bioactive compounds. Quantitative data on yields, purity, and characterization are reported in the literature.

Agrochemicals

Specific Scientific Field

Agrochemicals focus on chemicals used in agriculture, including pesticides, herbicides, and growth regulators.

Application Summary

Among the synthesized derivatives, dimethyl-1H-1,2,3-triazol-4-amine hydrochloride (referred to as CGR3) has shown promise as an agrochemical. Specifically, it functions as a root growth stimulant, promoting primary root length. Additionally, it influences the levels of endogenous hormones (such as IAA, ABA, and GA3) to play a crucial role in controlling primary root development .

Experimental Procedures

Researchers evaluate the effects of dimethyl-1H-1,2,3-triazol-4-amine hydrochloride on plant growth by applying it to seedlings or roots. They measure root length, hormone levels, and other relevant parameters.

Results and Outcomes

CGR3 enhances root growth and modulates hormone levels, making it a potential candidate for improving crop yield and plant health.

Materials Science

Specific Scientific Field

Materials science explores the properties, structure, and applications of materials.

Application Summary

Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride has potential applications in materials science. Researchers have incorporated it into polymers used in solar cells, enhancing their performance .

Safety And Hazards

Future Directions

The development of novel effective antiviral agents is urgently needed. 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years and can be useful for the future of clinical research to develop more potent and effective antiviral agents .

properties

IUPAC Name |

1,5-dimethyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-3-4(5)6-7-8(3)2;/h5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHIDPCMKPFLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

CAS RN |

1909308-42-4 |

Source

|

| Record name | dimethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide](/img/structure/B2586571.png)

![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)